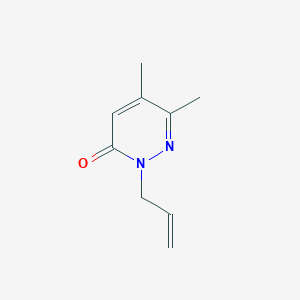
N1-cycloheptyl-N2-(3,3-diphenylpropyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-cycloheptyl-N2-(3,3-diphenylpropyl)oxalamide, also known as DPCPX, is a selective antagonist of the adenosine A1 receptor. This compound has been extensively studied for its potential therapeutic applications in various diseases, including cardiovascular, neurological, and inflammatory disorders.
Mecanismo De Acción
N1-cycloheptyl-N2-(3,3-diphenylpropyl)oxalamide selectively blocks the adenosine A1 receptor, which is widely distributed in the brain, heart, and other organs. Adenosine A1 receptor activation has been shown to have various physiological effects, including reducing heart rate, blood pressure, and neurotransmitter release. By blocking the adenosine A1 receptor, this compound can modulate these effects and potentially provide therapeutic benefits.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in animal models. It has been shown to reduce infarct size in the heart and brain, decrease neuronal damage in Parkinson's disease models, and reduce pain sensitivity in animal models of chronic pain. This compound has also been shown to have anti-inflammatory effects in animal models of arthritis and asthma.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N1-cycloheptyl-N2-(3,3-diphenylpropyl)oxalamide has several advantages as a research tool. It is a highly selective antagonist of the adenosine A1 receptor, which allows for specific modulation of this receptor without affecting other adenosine receptors. This compound is also stable and easy to use in laboratory experiments. However, one limitation of this compound is its low solubility, which can make it difficult to use in certain experimental settings.
Direcciones Futuras
There are several future directions for research on N1-cycloheptyl-N2-(3,3-diphenylpropyl)oxalamide. One area of interest is its potential therapeutic applications in various diseases, including cardiovascular, neurological, and inflammatory disorders. Another area of interest is the development of new analogs of this compound with improved pharmacological properties, such as increased solubility and potency. Additionally, further research is needed to fully understand the molecular mechanisms underlying the effects of this compound on adenosine A1 receptors and its downstream effects on physiological processes.
Métodos De Síntesis
N1-cycloheptyl-N2-(3,3-diphenylpropyl)oxalamide can be synthesized through a multi-step process starting from cycloheptanone and 3,3-diphenylpropylamine. The key step involves the reaction between the amine and oxalyl chloride to form the oxalamide. The final product is obtained through cyclization of the oxalamide with phosphorus oxychloride.
Aplicaciones Científicas De Investigación
N1-cycloheptyl-N2-(3,3-diphenylpropyl)oxalamide has been widely used in scientific research to investigate the role of adenosine A1 receptors in various physiological and pathological processes. It has been shown to be effective in reducing myocardial infarction, cerebral ischemia, and arrhythmias in animal models. This compound has also been studied for its potential therapeutic applications in Parkinson's disease, epilepsy, and pain management.
Propiedades
IUPAC Name |
N'-cycloheptyl-N-(3,3-diphenylpropyl)oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O2/c27-23(24(28)26-21-15-9-1-2-10-16-21)25-18-17-22(19-11-5-3-6-12-19)20-13-7-4-8-14-20/h3-8,11-14,21-22H,1-2,9-10,15-18H2,(H,25,27)(H,26,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLOYOSNCQVJDHC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C(=O)NCCC(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


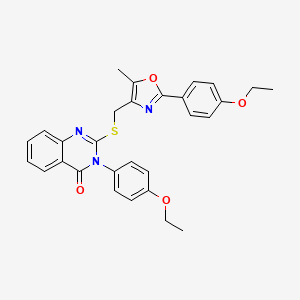
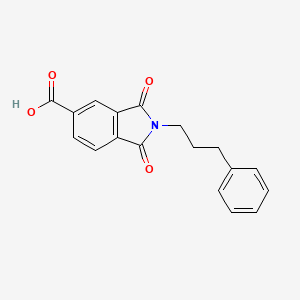
![(Z)-methyl 2-(6-fluoro-2-(pivaloylimino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2402819.png)
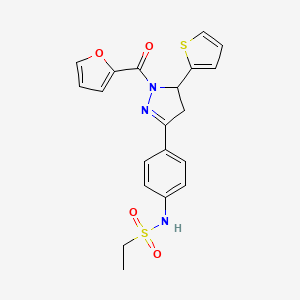
![3,5-dichloro-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide](/img/structure/B2402822.png)
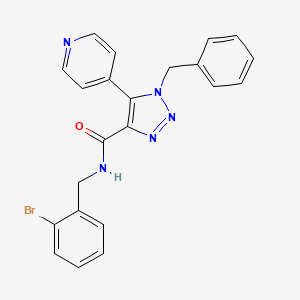
![2-(4-Methylphenyl)sulfonyl-2-azaspiro[3.5]nonan-7-one](/img/structure/B2402824.png)
![1-(4-ethoxybenzyl)-5-(4-fluorophenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2402825.png)
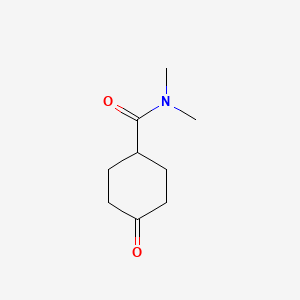
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-pentanamidobenzofuran-2-carboxamide](/img/structure/B2402828.png)

![{4-[(2,2,2-Trifluoroethoxy)methyl]phenyl}methanamine](/img/structure/B2402831.png)
